4-Hydroxyglucobrassicin

Description

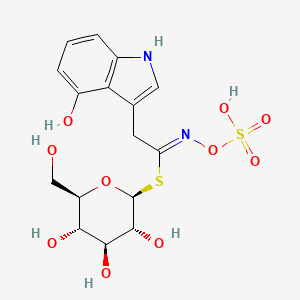

Structure

3D Structure

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-hydroxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O10S2/c19-6-10-13(21)14(22)15(23)16(27-10)29-11(18-28-30(24,25)26)4-7-5-17-8-2-1-3-9(20)12(7)8/h1-3,5,10,13-17,19-23H,4,6H2,(H,24,25,26)/b18-11-/t10-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMYCLLHRFFFLG-WVGMDVCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83327-20-2 | |

| Record name | 4-Hydroxy-3-indolylmethylglucosinolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ecological Distribution and Biological Accumulation of 4 Hydroxyglucobrassicin

Phylogenetic Occurrence Across Plant Families and Genera

4-Hydroxyglucobrassicin (B1195005) is predominantly found in plants belonging to the order Brassicales. researchgate.net Within this order, it is a characteristic secondary metabolite of the Brassicaceae (or Cruciferae) family, which includes many economically important crops. nih.gov Research has documented its presence in a wide array of genera within this family.

The genus Brassica is a significant reservoir of this compound. It has been identified in various cultivars of Brassica oleracea, such as broccoli, cauliflower, cabbage, kale, and Brussels sprouts. nih.govunibas.itresearchgate.net For instance, studies have quantified this compound in the seeds of 33 broccoli cultivars, as well as in cauliflower, cabbage, and kale. nih.gov It is also present in other Brassica species like Brassica rapa (including varieties like Chinese cabbage and pak choi) and Brassica napus (rapeseed). wur.nlacs.orgopenagrar.de

Beyond the Brassica genus, this compound has been detected in Raphanus sativus (radish), another member of the Brassicaceae family. nih.govwur.nl The model plant Arabidopsis thaliana, also a cruciferous plant, is known to accumulate this compound, particularly in its fruits (siliques). acs.org Additionally, it has been identified in Barbarea vulgaris (winter cress) and Isatis species. wur.nl While prevalent in the Brassicaceae, the distribution of this compound and other glucosinolates can be phylogenetically variable even within a single tribe, such as the Cardamineae. peerj.com

Table 1: Phylogenetic Distribution of this compound

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Brassicaceae | Brassica | B. oleracea | Broccoli, Cauliflower, Cabbage, Kale, Brussels Sprouts |

| B. rapa | Chinese Cabbage, Pak Choi, Turnip | ||

| B. napus | Rapeseed | ||

| Raphanus | R. sativus | Radish | |

| Arabidopsis | A. thaliana | Thale Cress | |

| Barbarea | B. vulgaris | Winter Cress | |

| Isatis | Woad |

Differential Accumulation in Plant Tissues and Developmental Stages

The concentration of this compound is not static throughout the plant, showing significant variation in different tissues and at various stages of development. Generally, glucosinolate levels, including that of this compound, are often higher in seeds compared to vegetative parts. mdpi.comresearchgate.net

In Brassica rapa, for example, this compound was a key glucosinolate during the germination period (0-2 weeks). hst-j.org In more mature plants, its concentration can differ between leaves, stems, and roots. openagrar.de For instance, in Brassica napus, roots have been observed to have different glucosinolate profiles compared to the above-ground parts. openagrar.de In Brassica oleracea, roots were found to have higher total glucosinolate concentrations than leaves or stems, with indole (B1671886) glucosinolates making up a larger proportion of the total in roots. ashs.org

Developmental stage plays a crucial role in the accumulation of this compound. In Brassica rapa and Raphanus sativus, the concentration of this compound was found to be higher in 6-week-old plants compared to older plants. wur.nl Conversely, a study on Chinese cabbage (Brassica rapa ssp. pekinensis) showed that while this compound was a major glucosinolate during early seedling stages, its levels, along with other aliphatic glucosinolates, tended to decrease as the plant grew, while other indole glucosinolates increased. hst-j.org In Brassica rapa subsp. chinensis var. parachinensis (choy sum), a shift from aliphatic glucosinolates in one-leafed seedlings to a higher proportion of indolic glucosinolates, including this compound, was observed in three-leafed seedlings and adult plants. doi.org In turnip tubers, the content of this compound was observed to change across four different developmental stages. researchgate.net

Table 2: Differential Accumulation of this compound in Plant Tissues and Developmental Stages

| Plant Species | Tissue/Stage | Observation |

|---|---|---|

| Brassica species | Seeds | Generally higher concentration compared to vegetative parts. mdpi.comresearchgate.net |

| Brassica rapa | Germinating seedlings (0-2 weeks) | Detected as an important glucosinolate. hst-j.org |

| Brassica rapa & Raphanus sativus | 6-week-old plants (leaves and roots) | Higher concentration compared to 8 and 10-week-old plants. wur.nl |

| Brassica oleracea | Roots | Higher total glucosinolate concentration and a larger proportion of indole glucosinolates compared to leaves and stems. ashs.org |

| Brassica napus | Roots vs. Shoots | Different glucosinolate profiles observed between tissues. uliege.be |

| Arabidopsis thaliana | Green siliques (fruits) | Identified as a site of accumulation. acs.org |

| Brassica rapa subsp. chinensis | Seedlings vs. Adult Plants | Shift in glucosinolate profile with an increase in the proportion of this compound in later stages. doi.org |

| Turnip (Brassica rapa var. rapa) | Tubers | Content varies across developmental stages. researchgate.net |

Influence of Environmental Factors on this compound Accumulation Patterns

The accumulation of this compound is highly plastic and responsive to a variety of environmental cues, both abiotic and biotic. researchgate.net These factors can induce significant changes in the concentration of this compound as part of the plant's defense and adaptation mechanisms.

Abiotic Stressors and Accumulation Dynamics

Abiotic stressors such as drought, temperature, light, and the presence of heavy metals can modulate the levels of this compound in plants.

Drought stress has been shown to increase the accumulation of this compound. In Brassica rapa ssp. pekinensis, drought conditions led to an approximately six-fold increase in the levels of this compound. nih.gov However, in wild cabbage, glucosinolate concentrations, in general, were found to decrease under drought conditions, except when aphids were also present. ugent.be

Temperature is another critical factor. In broccoli, indolic glucosinolates, including this compound, were found to be more sensitive to environmental factors like temperature. researchgate.net In Brassica oleracea, indole glucosinolate concentrations in stems increased linearly with temperature, being 138% higher in stems of plants grown at 32°C compared to 12°C. ashs.org Conversely, root cooling was also shown to strongly affect the accumulation of indolic glucosinolates, including this compound. researchgate.net

Light conditions can also influence glucosinolate profiles. In choy sum grown under LED lighting, the glucosinolate content, including this compound, varied with the growth stage, although a direct correlation with specific light regimes was not detailed for this specific compound. doi.org

Salinity stress has been shown to affect glucosinolate levels, though the effect on this compound can vary. In one study on broccoli, the amount of this compound was the lowest among indole glucosinolates and did not show significant variation under different NaCl concentrations. aloki.hu Another study on broccoli sprouts reported a decrease in this compound at 40 and 80 mM NaCl, but an increase at 100 mM NaCl. aloki.hu

Exposure to heavy metals can also alter this compound content. In hairy root cultures of watercress (Nasturtium officinale), treatment with heavy metals like copper and silver led to a significant decrease in this compound accumulation compared to the control. isisn.org

Table 3: Influence of Abiotic Stressors on this compound Accumulation

| Stressor | Plant Species | Tissue | Effect on this compound |

|---|---|---|---|

| Drought | Brassica rapa ssp. pekinensis | Leaves | ~6-fold increase. nih.gov |

| Temperature (increasing) | Brassica oleracea | Stems | Linear increase. ashs.org |

| Temperature (root cooling) | Orange Chinese Cabbage | Roots | Strong response in accumulation. researchgate.net |

| Salinity (NaCl) | Broccoli | Seedlings | No significant variation. aloki.hu |

| Broccoli | Sprouts | Decreased at 40 & 80 mM, increased at 100 mM. aloki.hu | |

| Heavy Metals (Cu, Ag) | Nasturtium officinale | Hairy roots | Significant decrease. isisn.org |

| Wounding | Broccoli | Florets | Increased accumulation, especially when combined with ethylene (B1197577) treatment. frontiersin.org |

Biotic Interactions and Induced Accumulation

Biotic interactions, particularly with herbivores and pathogens, are potent inducers of changes in this compound levels, highlighting its role in plant defense.

Herbivory often leads to an increase in the concentration of this compound. For example, aphid infestation on wild cabbage caused an increase in this compound in the leaves. ugent.be In Brassica rapa, infection with the fungi Leptosphaeria maculans and Fusarium oxysporum led to a significant increase in this compound content in the resistant cultivar 'Herfstraap'. universiteitleiden.nl Similarly, in kale, higher levels of hydroxyglucobrassicin were associated with resistance to the pathogen Xanthomonas campestris pv. campestris (Xcc). nih.gov In cabbage, infection with Xcc also resulted in an increase in indolic glucosinolates, including this compound, in the resistant line. nih.gov

Mechanical wounding, which simulates herbivory, can also induce the accumulation of this compound. In broccoli, wounding stress, particularly when combined with the application of the plant hormone ethylene, significantly enhanced the concentration of this compound. frontiersin.org Treating whole broccoli heads with ethylene resulted in a 223% increase in this compound. frontiersin.org The application of stress-signaling molecules like jasmonic acid (JA) and salicylic (B10762653) acid (SA) can also influence its levels, underscoring its role in induced defense pathways. nih.gov For instance, the wound-induced accumulation of this compound in broccoli was decreased by inhibitors of ethylene, jasmonic acid, and reactive oxygen species signaling. nih.govmdpi.com

However, the response to herbivory is not always an increase. In Brassica nigra, feeding by Pieris brassicae caterpillars led to lower levels of this compound in the leaves, although the flowers, which the caterpillars preferred, had significantly higher constitutive levels of this compound compared to the leaves. d-nb.infoebi.ac.uk

Table 4: Influence of Biotic Interactions on this compound Accumulation

| Biotic Factor | Plant Species | Tissue | Effect on this compound |

|---|---|---|---|

| Aphid infestation | Wild Cabbage (Brassica oleracea) | Leaves | Increase. ugent.be |

| Fungal infection (L. maculans, F. oxysporum) | Brassica rapa (resistant cultivar) | Leaves | Significant increase. universiteitleiden.nl |

| Bacterial infection (Xcc) | Kale (Brassica oleracea) | - | Higher levels in resistant plants. nih.gov |

| Cabbage (Brassica oleracea) | Leaves | Increase in resistant line. nih.gov | |

| Caterpillar feeding (P. brassicae) | Brassica nigra | Leaves | Decrease. d-nb.infoebi.ac.uk |

| Brassica nigra | Flowers | Higher constitutive levels than in leaves. d-nb.infoebi.ac.uk |

Elucidation of the 4 Hydroxyglucobrassicin Biosynthetic Pathway

Precursor Shunting and Tryptophan-Dependent Biosynthesis

The biosynthesis of all indole (B1671886) glucosinolates, including 4-hydroxyglucobrassicin (B1195005), begins with the amino acid tryptophan. pnas.orgnih.govwikipedia.org Tryptophan serves as the primary precursor, and its entry into the glucosinolate pathway represents a significant metabolic branch point. nih.gov The initial and committing step in this pathway is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). pnas.orgwikipedia.org This reaction is catalyzed by cytochrome P450 enzymes of the CYP79B family, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. pnas.orgmdpi.comgenome.jp

Indole-3-acetaldoxime is a critical intermediate that stands at the crossroads of several biosynthetic pathways, including those for indole glucosinolates, the phytoalexin camalexin, and the plant hormone indole-3-acetic acid (IAA). pnas.orgresearchgate.netnih.gov The shunting of IAOx towards indole glucosinolate biosynthesis is a tightly regulated process. Following its formation, IAOx is converted to an unstable S-alkyl-thiohydroximate intermediate by the action of another cytochrome P450, CYP83B1, and subsequent conjugation with a sulfur donor, which is then cleaved to form a thiohydroximate. wikipedia.orgmdpi.com This step is crucial for directing the metabolic flux towards glucosinolate production rather than auxin biosynthesis. nih.gov The coordinate expression of CYP79B and CYP83B1 is therefore essential to efficiently channel the flux from tryptophan into the indole glucosinolate pathway. nih.gov

Key Enzymatic Steps in this compound Formation

The formation of this compound from the core indole glucosinolate structure, glucobrassicin (B1234704), involves specific hydroxylation, glycosylation, and sulfation reactions. mdpi.comresearchgate.net

The characteristic feature of this compound is the hydroxyl group at the fourth carbon position of its indole ring. This hydroxylation is a secondary modification of the parent indole glucosinolate, glucobrassicin (indol-3-ylmethylglucosinolate). fstjournal.com.br This specific reaction is catalyzed by cytochrome P450 monooxygenases belonging to the CYP81F family. researchgate.netfstjournal.com.brnih.gov In Arabidopsis, CYP81F2 has been identified as a key enzyme responsible for the conversion of glucobrassicin to this compound. nih.govuniprot.org While CYP81F2 is a major contributor, other related enzymes may also possess the ability to catalyze this hydroxylation, suggesting a degree of functional redundancy within the CYP81F subfamily. nih.gov

The core structure of all glucosinolates is defined by the presence of a β-D-glucopyranose residue and a sulfate (B86663) group. These additions occur at earlier stages of the biosynthetic pathway. After the formation of the thiohydroximic acid intermediate from IAOx, it undergoes S-glycosylation. mdpi.comnih.gov This step is catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases (UGTs) of the UGT74 family. mdpi.comnih.govencyclopedia.pub Specifically, UGT74B1 is responsible for the glucosylation of the tryptophan-derived thiohydroximate to form desulfoglucobrassicin. mdpi.comencyclopedia.pub

The final step in the formation of the core glucosinolate structure is sulfation. mdpi.comencyclopedia.pub A sulfate group is transferred from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfoglucosinolate. mdpi.comencyclopedia.pub This reaction is catalyzed by sulfotransferases (SOTs). mdpi.comencyclopedia.pub In the biosynthesis of indole glucosinolates, SOT16 has been identified as the key enzyme responsible for the sulfation of desulfoglucobrassicin to produce glucobrassicin, the direct precursor of this compound. mdpi.com

Hydroxylation at the C4 Position of Indole Ring

Metabolic Flux Control and Pathway Branching within Indole Glucosinolate Synthesis

The synthesis of indole glucosinolates (IGs) is a complex network, with indole-3-acetaldoxime (IAOx) serving as a pivotal metabolic branch point. IAOx can be channeled into the biosynthesis of IGs, the phytoalexin camalexin, or the plant hormone indole-3-acetic acid (IAA). nih.govnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com The enzyme CYP83B1 plays a crucial role in committing IAOx to the IG pathway. nih.govresearchgate.net Overexpression of CYP83B1 can lead to increased levels of IGs, including glucobrassicin and its hydroxylated derivatives, while its knockout results in elevated IAA levels. researchgate.net

The metabolic flux through the IG pathway is tightly regulated at multiple levels, including transcriptional control and substrate availability. The core indole glucosinolate, indol-3-ylmethyl glucosinolate (I3M or glucobrassicin), is the precursor for a variety of modified IGs, including this compound. The branching of the pathway at this stage determines the final composition of IGs.

Branching for this compound Formation

The formation of this compound is a critical branching step from the core IG pathway. This hydroxylation is primarily catalyzed by cytochrome P450 monooxygenases of the CYP81F subfamily. mdpi.comnih.gov

CYP81F2: Research has identified CYP81F2 as a key enzyme responsible for the conversion of glucobrassicin (I3M) to this compound (4OH-I3M). nih.govscienceopen.comoup.comwur.nl While other related enzymes may have some capacity for this reaction, CYP81F2 appears to be the major contributor. nih.gov

Competition with other modifications: The metabolic flux is partitioned between the production of this compound and other modified IGs, such as 1-methoxy-indol-3-ylmethyl glucosinolate (1MO-I3M). The expression and activity of different CYP81F enzymes likely determine the ratio of these products. For instance, CYP81F4 is involved in the formation of 1-hydroxy-indol-3-ylmethyl glucosinolate, the precursor to 1MO-I3M. nih.gov

Transcriptional Regulation of Pathway Branching

The expression of the genes encoding the enzymes for IG side-chain modifications is a key control point for metabolic flux. Several transcription factors from the R2R3-MYB family have been shown to regulate the biosynthesis of indole glucosinolates.

MYB51 (HIG1): This transcription factor is a significant regulator of indole glucosinolate biosynthesis. mdpi.comnih.gov Overexpression of MYB51 leads to a specific increase in the accumulation of indolic glucosinolates. nih.gov MYB51 directly activates the promoters of IG biosynthetic genes, including CYP81F2. nih.govnih.gov The co-expression of MYB51 and CYP81F2 suggests a coordinated regulation of the flux towards this compound. nih.gov

MYB34 and MYB122: These are other MYB transcription factors that positively regulate the production of indole glucosinolates. mdpi.comresearchgate.net While MYB34 is a major regulator in roots, MYB51 plays a more dominant role in shoots. mdpi.com

Influence of External Stimuli

The metabolic flux towards this compound is not static but is influenced by various environmental and developmental cues, often mediated by plant hormones.

Jasmonic Acid (JA): Treatment with methyl jasmonate (MeJA) can alter the expression of IG biosynthetic genes. Interestingly, while most IG pathway genes are up-regulated by MeJA, the expression of CYP81F2 has been observed to decrease. scienceopen.com This leads to a corresponding decrease in the proportion of this compound and an increase in its precursor, glucobrassicin, as well as 1-methoxyglucobrassicin. scienceopen.com

Pathogen Attack: Fungal pathogens can induce the expression of CYP81F2, leading to an accumulation of this compound and its subsequent methoxylated form, 4-methoxyglucobrassicin (B122029). mdpi.comwur.nlhepvs.ch This suggests a redirection of metabolic flux to produce specific defense compounds in response to biotic stress.

Metabolic Engineering and Flux Control

Studies involving the genetic modification of IG biosynthetic genes have provided valuable insights into metabolic flux control.

Overexpression of Core Pathway Genes: Co-expression of CYP79B2 and CYP83B1 in Chinese cabbage led to increased production of glucobrassicin, this compound, and 4-methoxyglucobrassicin. nih.govresearchgate.net This indicates that increasing the precursor pool can drive the flux through the side-chain modification pathways. However, the increase in hydroxylated forms is not always proportional to the increase in glucobrassicin, suggesting that the activity of the CYP81F enzymes can be a rate-limiting step. nih.gov A substantial increase in the glucobrassicin pool seems necessary to significantly drive the flux into the 4-hydroxylation pathway. nih.gov

Detailed Research Findings

The following tables summarize key research findings related to the control of metabolic flux towards this compound.

Table 1: Key Enzymes and Transcription Factors in this compound Biosynthesis

| Component | Type | Function | Key Research Findings | References |

|---|---|---|---|---|

| CYP81F2 | Enzyme (Cytochrome P450) | Catalyzes the conversion of glucobrassicin to this compound. | Identified as the primary enzyme for 4-hydroxylation of the indole ring in glucobrassicin. Its expression is regulated by MYB transcription factors and influenced by pathogens and hormones. | mdpi.comnih.govscienceopen.comoup.comwur.nl |

| MYB51 (HIG1) | Transcription Factor (R2R3-MYB) | Positive regulator of indole glucosinolate biosynthesis. | Activates the promoters of IG biosynthetic genes, including CYP81F2, leading to increased accumulation of indolic glucosinolates. | nih.govmdpi.comnih.gov |

| MYB34 | Transcription Factor (R2R3-MYB) | Positive regulator of indole glucosinolate biosynthesis, primarily in roots. | Contributes to the overall pool of indole glucosinolates available for side-chain modifications. | mdpi.commdpi.comresearchgate.net |

| MYB122 | Transcription Factor (R2R3-MYB) | Positive regulator of indole glucosinolate biosynthesis. | Works in concert with MYB34 and MYB51 to regulate IG levels. | mdpi.comresearchgate.net |

Table 2: Impact of Genetic and Environmental Factors on Indole Glucosinolate Profiles

| Factor | Experimental System | Observed Effect on Glucosinolate Profile | Implication for Metabolic Flux | References |

|---|---|---|---|---|

| Overexpression of CYP79B2 and CYP83B1 | Chinese Cabbage (Brassica rapa) | Increased levels of glucobrassicin, this compound, and 4-methoxyglucobrassicin. | Increasing the precursor pool drives flux into the IG pathway and subsequent side-chain modifications. The hydroxylation step can be a bottleneck. | nih.govresearchgate.net |

| Methyl Jasmonate (MeJA) Treatment | Arabidopsis thaliana | Decreased expression of CYP81F2 and a lower proportion of this compound. Increased levels of glucobrassicin and 1-methoxyglucobrassicin. | Hormonal signals can specifically modulate the expression of branching point enzymes, redirecting flux between different modified IGs. | scienceopen.com |

| Fungal Pathogen Infection | Arabidopsis thaliana | Increased expression of CYP81F2 and accumulation of 4-hydroxy- and 4-methoxyglucobrassicin. | Biotic stress triggers a targeted redirection of metabolic flux to produce specific defense-related compounds. | mdpi.comwur.nlhepvs.ch |

| Overexpression of MYB51 | Arabidopsis thaliana | Specific accumulation of indolic glucosinolates. | Demonstrates the master regulatory role of this transcription factor in controlling the flux into the entire IG pathway. | nih.gov |

Metabolism, Derivatization, and Catabolism of 4 Hydroxyglucobrassicin

In Planta Conversion Pathways and Downstream Metabolites

The biosynthesis of 4-hydroxyglucobrassicin (B1195005) in plants is a multi-step process originating from the amino acid tryptophan. Tryptophan is initially converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes. wikipedia.org Subsequently, another cytochrome P450 enzyme, CYP83B1, catalyzes a reaction to form a proposed intermediate, 1-aci-nitro-2-indolyl-ethane. wikipedia.org A series of enzymatic reactions involving glutathione (B108866) S-transferase, a carbon-sulfur lyase, and a glucosyltransferase lead to the formation of the core glucosinolate structure. wikipedia.org

Specifically for this compound, its direct precursor is glucobrassicin (B1234704). The conversion of glucobrassicin to this compound is catalyzed by the enzyme CYP81F1. fstjournal.com.br This hydroxylation step is a key part of the secondary modification of indole (B1671886) glucosinolates. fstjournal.com.br Further downstream, this compound can be methoxylated to form 4-methoxyglucobrassicin (B122029). nih.gov

The accumulation of these indole glucosinolates, including this compound, is a dynamic process influenced by various factors. For instance, overexpression of certain genes involved in the biosynthetic pathway, such as CYP79B2, CYP79B3, and CYP83B1, has been shown to increase the levels of glucobrassicin, which in turn can lead to higher concentrations of this compound and 4-methoxyglucobrassicin. nih.gov This suggests that a larger pool of the parent compound, glucobrassicin, can drive the flux towards its hydroxylated and methoxylated derivatives. nih.gov

The table below summarizes the key enzymes and transformations in the in-planta conversion pathway of this compound.

| Precursor | Enzyme | Product |

| Tryptophan | Cytochrome P450s (CYP79B2/B3) | Indole-3-acetaldoxime (IAOx) |

| Indole-3-acetaldoxime | Cytochrome P450 (CYP83B1) | 1-aci-nitro-2-indolyl-ethane (proposed) |

| Glucobrassicin | CYP81F1 | This compound |

| This compound | Unknown Methyltransferase | 4-Methoxyglucobrassicin |

Enzymatic Transformation of this compound to Active Aglycones and Isothiocyanates

The biological activity of glucosinolates is realized through their enzymatic breakdown. When plant tissues are damaged, for instance by herbivores or during food preparation, the enzyme myrosinase (a β-thioglucosidase) comes into contact with glucosinolates like this compound. wur.nlfrontiersin.org Myrosinase is typically stored separately from glucosinolates in plant cells to prevent premature degradation. wur.nl

The initial step in the transformation is the hydrolysis of the thioglucosidic bond in this compound by myrosinase. This reaction cleaves off the glucose molecule, resulting in the formation of an unstable intermediate known as an aglycone, specifically thiohydroximate-O-sulfonate. frontiersin.orgmdpi.com This aglycone is highly reactive and undergoes spontaneous rearrangement. frontiersin.org

Under neutral pH conditions, the aglycone derived from this compound is expected to rearrange to form 4-hydroxy-3-indolylmethyl isothiocyanate. nih.gov However, similar to the isothiocyanate derived from glucobrassicin, this compound is highly unstable and has not been directly detected. wikipedia.org It is thought to rapidly react with water. wikipedia.org

The enzymatic transformation process is summarized in the following table:

| Substrate | Enzyme | Intermediate | Primary Product (Unstable) |

| This compound | Myrosinase | Thiohydroximate-O-sulfonate (aglycone) | 4-Hydroxy-3-indolylmethyl isothiocyanate |

Glucosinolate Breakdown Products Derived from this compound

The unstable 4-hydroxy-3-indolylmethyl isothiocyanate rapidly breaks down into several products. The primary and most studied breakdown products are indole-3-carbinol (B1674136) and the thiocyanate (B1210189) ion. wikipedia.org The formation of these products is envisioned to result from the swift reaction of the unstable isothiocyanate with water. wikipedia.org

However, the degradation of indole glucosinolates, including this compound, can lead to a complex mixture of compounds. researchgate.net The specific products formed depend on various factors such as pH and the presence of other molecules. For example, in acidic conditions like those found in the stomach, indole-3-carbinol can undergo condensation to form polycyclic aromatic compounds. nih.gov

Thermally induced degradation of this compound, such as during processing of rapeseed meal, can lead to oxidation and the formation of dark-colored, melanin-type polymers. gcirc.org It is important to note that while indole-3-carbinol is a known breakdown product, it is not always the dominant one when degradation occurs in crushed plant tissue or within intact plants. wikipedia.org

A summary of the major breakdown products derived from this compound is presented below:

| Precursor | Condition | Major Breakdown Products |

| 4-Hydroxy-3-indolylmethyl isothiocyanate | Reaction with water | Indole-3-carbinol, Thiocyanate ion |

| This compound | Thermal degradation | Oxidized, dark-colored polymers |

| Indole-3-carbinol | Acidic conditions | Polycyclic aromatic compounds |

Role of Myrosinases and Myrosinase-Associated Proteins in this compound Degradation

Myrosinases are the primary enzymes responsible for initiating the breakdown of this compound and other glucosinolates. researchgate.net This enzymatic action is often referred to as the "mustard oil bomb," a defense mechanism against herbivores and pathogens. wur.nlmdpi.com

The activity and outcome of myrosinase-catalyzed degradation are modulated by myrosinase-associated proteins (MyAPs) and other specifier proteins. mdpi.com These proteins can influence the type of breakdown products formed from the unstable aglycone intermediate. For example, epithiospecifier proteins (ESPs) can promote the formation of nitriles and epithionitriles, especially at acidic pH and in the presence of ferrous ions. nih.gov Thiocyanate-forming proteins (TFPs) can, as their name suggests, favor the production of thiocyanates.

While the direct interaction of these specifier proteins with the aglycone of this compound is not as extensively studied as for other glucosinolates, their presence in cruciferous plants suggests they could play a role in its degradation pathway. The interplay between myrosinases and these associated proteins creates a sophisticated system that can generate a diverse array of biologically active compounds from a single glucosinolate precursor. mdpi.com

The influence of these proteins on the degradation pathway is outlined in the table below:

| Protein | Function | Effect on Glucosinolate Breakdown |

| Myrosinase | Hydrolyzes thioglucosidic bond | Initiates the degradation process, forming an aglycone |

| Epithiospecifier Protein (ESP) | Modulates aglycone rearrangement | Favors formation of nitriles and epithionitriles |

| Thiocyanate-Forming Protein (TFP) | Modulates aglycone rearrangement | Favors formation of thiocyanates |

| Myrosinase-Associated Proteins (MyAPs) | Interact with myrosinase | Can enhance isothiocyanate production |

Ecological and Plant Physiological Roles of 4 Hydroxyglucobrassicin

Mediation of Plant-Herbivore Interactions

The intricate relationships between plants and the herbivores that consume them are often mediated by a complex arsenal (B13267) of chemical compounds. Among these, 4-hydroxyglucobrassicin (B1195005), an indole (B1671886) glucosinolate found in members of the Brassicaceae family, plays a significant role in plant defense. cymitquimica.com Its presence and concentration can directly deter feeding by some insects while also participating in broader, indirect defense strategies.

This compound is a component of the plant's direct chemical defense system against insect herbivores. frontiersin.org When plant tissues are damaged by chewing insects, the enzyme myrosinase comes into contact with glucosinolates like this compound, hydrolyzing them into various biologically active compounds, including isothiocyanates, nitriles, and other toxic products. wur.nl This activation, often referred to as the "mustard oil bomb," serves as a potent deterrent. mdpi.com

The following table summarizes findings from various studies on the effect of herbivory on this compound levels and its role in direct defense.

| Plant Species | Herbivore | Effect on this compound Levels | Reference |

| Brassica oleracea | Brevicoryne brassicae (Aphid) | Increased concentration in leaves | ugent.be |

| Brassica nigra | Pieris brassicae (Caterpillar) | Decreased concentration in leaves | d-nb.info |

| Brassica oleracea | Jasmonic acid treatment (simulating herbivory) | Decreased concentration in leaf surface extracts | d-nb.info |

Beyond direct toxicity, glucosinolates contribute to indirect defense by mediating the release of volatile organic compounds (VOCs) upon herbivore damage. While this compound itself is not volatile, its breakdown products, and those of other glucosinolates, can be. wur.nl These VOCs, primarily isothiocyanates and nitriles, act as airborne signals that can attract the natural enemies of the attacking herbivores, such as parasitoid wasps and predators. oup.comnih.gov This recruitment of a "third trophic level" provides an indirect defense for the plant. wur.nlmdpi.com For example, glucosinolate-derived nitriles are known to attract parasitoid wasps that lay their eggs in crucifer-feeding caterpillars. oup.com The release of these volatile cues is a key component of the plant's induced defense response, transforming a localized herbivore attack into a systemic signal for help. nih.gov

Direct Defense Against Insect Herbivores

Involvement in Plant-Pathogen Resistance

This compound and its derivatives are integral to the plant's defense against a wide array of pathogens. frontiersin.orgresearchgate.net These compounds contribute to both the basal, pre-existing defenses and the induced immune responses that are activated upon pathogen recognition.

The hydrolysis of glucosinolates, including this compound, by myrosinase releases compounds with known antimicrobial properties. mdpi.comresearchgate.net These breakdown products, such as isothiocyanates, can inhibit the growth of various pathogenic fungi and bacteria. mdpi.comdntb.gov.ua The fungicidal and bactericidal nature of these compounds has been recognized as a key element of the chemical defense system in Brassicaceae. researchgate.net For example, extracts from cruciferous plants containing these hydrolytic products have been shown to restrict the growth of a variety of microorganisms. mdpi.com While direct studies on the antimicrobial spectrum of pure this compound derivatives are specific, the general antimicrobial activity of glucosinolate hydrolysis products is well-documented. nih.govdovepress.comomicsdi.org

This compound is involved in both basal and induced immunity in plants. frontiersin.org Pathogen attack can trigger an increase in the accumulation of indole glucosinolates. For instance, in Brassica rapa cultivars, infection by the fungal pathogens Leptosphaeria maculans and Fusarium oxysporum led to a significant increase in this compound content. knaw.nl Similarly, inoculation of B. rapa with Albugo candida also resulted in elevated levels of indole glucosinolates. mdpi.com

The accumulation of these compounds is part of the plant's broader immune response, which can involve the upregulation of genes involved in glucosinolate biosynthesis. mdpi.comresearchgate.net Studies have shown a correlation between the accumulation of specific indole glucosinolates, such as this compound, and enhanced resistance to pathogens like Sclerotinia sclerotiorum. researchgate.net These findings underscore the role of this compound as a key phytoanticipin—a constitutively produced compound that can be rapidly activated to defend against invading pathogens. nih.gov

The table below presents research findings on the induction of this compound in response to pathogen infection.

| Plant Species | Pathogen | Effect on this compound Levels | Reference |

| Brassica rapa | Leptosphaeria maculans | Increased content | knaw.nl |

| Brassica rapa | Fusarium oxysporum | Increased content | knaw.nl |

| Brassica napus | Turnip mosaic virus | Higher concentration | knaw.nl |

| Transgenic Chinese Cabbage | Sclerotinia sclerotiorum | Higher accumulation associated with resistance | researchgate.net |

Antimicrobial Activity of this compound-Derived Compounds

Signaling and Communication Roles within Plant Systems

Beyond its direct and indirect defense roles, there is emerging evidence that this compound and its derivatives are involved in intracellular and systemic signaling within the plant. nih.gov The accumulation of this compound can be modulated by key plant stress hormones and signaling molecules like jasmonic acid (JA), ethylene (B1197577) (ET), and reactive oxygen species (ROS). nih.govfrontiersin.org

For example, in wounded broccoli, the accumulation of this compound was significantly affected by inhibitors of these signaling pathways, indicating its integration into the plant's stress response network. nih.gov Furthermore, its precursor, glucobrassicin (B1234704), and its methylated derivative, 4-methoxyglucobrassicin (B122029), are recognized as important molecules in plant defense signaling against bacteria and fungi. wikipedia.org While the precise signaling cascades involving this compound are still being elucidated, it is clear that its biosynthesis and degradation are tightly regulated components of the plant's sophisticated communication system, allowing it to respond effectively to both biotic and abiotic stresses. dntb.gov.uanih.govfrontiersin.org

Interactions with the Plant Microbiome and Soil Organisms

This compound, an indole glucosinolate prevalent in the Brassicaceae family, plays a significant role in mediating the complex interactions between plants and the vast community of microorganisms in their environment. These interactions occur with both the microbiome residing on and within plant tissues and with the diverse organisms inhabiting the soil and rhizosphere. The biological activity is often attributed not only to the intact glucosinolate but also, and perhaps more significantly, to the various breakdown products formed upon tissue damage and enzymatic hydrolysis. frontiersin.org Plants and their associated microbes are considered a single co-evolved unit or 'holobiont', where secondary metabolites are key mediators of the relationship. nih.gov

Glucosinolates and their derivatives are recognized for their influence on the composition and function of the plant microbiome. nih.govdntb.gov.ua As a component of the plant's chemical arsenal, this compound is involved in defense against microbial pathogens. wikipedia.orgdntb.gov.ua Research indicates that the concentration of this compound can correlate with a plant's resistance to certain bacterial diseases. For instance, in studies involving cabbage (Brassica oleracea), resistant lines showed an increase in this compound content upon infection with the black rot pathogen, Xanthomonas campestris pv. campestris (Xcc). nih.gov Similarly, higher levels of hydroxyglucobrassicin were observed in resistant kale cultivars, suggesting its role in the defense mechanism against Xcc. nih.gov The defensive capacity of indole glucosinolates like this compound and its methoxylated derivative, 4-methoxyglucobrassicin, against fungi and bacteria is a noted phenomenon. wikipedia.orgnih.gov

In the soil, plant roots release a variety of compounds, including glucosinolates, which directly influence the surrounding soil organisms. researchgate.netbiorxiv.org The roots of Brassicaceae species often contain particularly high levels of indole glucosinolates. researchgate.net The breakdown products of these glucosinolates are known to possess fungicidal, bactericidal, and nematicidal properties, shaping the microbial community in the immediate vicinity of the root (the rhizosphere). researchgate.net For example, hydrolysis products of glucosinolates can inhibit soil nitrifying bacteria communities. nih.gov

The influence of this compound on soil fauna is complex and can vary depending on the organism. While the toxic breakdown products of many glucosinolates deter generalist herbivores, some specialist insects have adapted to these compounds. frontiersin.org In one study on white cabbage cultivars, a variety named Badger Shipper, which had high numbers of aphids, was dominated by indolic glucosinolates, primarily this compound and 4-methoxyglucobrassicin. wur.nl Conversely, another study identified this compound as a potential attractant for the diamondback moth (Plutella xylostella), a specialist pest of cruciferous plants. frontiersin.org Intraspecific variation in the root's glucosinolate profile has been shown to affect the abundance of root-feeding nematodes. knaw.nl

The following tables present detailed research findings and contextual data regarding this compound.

Interactive Data Tables

Table 1: Research Findings on the Interaction of this compound with Various Organisms

| Interacting Organism | Plant Studied | Observed Effect / Finding | Reference(s) |

| Xanthomonas campestris pv. campestris (Black rot pathogen) | Cabbage (Brassica oleracea) | The content of this compound increased in the resistant cabbage line after infection, suggesting a role in the defense response. | nih.gov |

| Xanthomonas campestris pv. campestris | Kale (Brassica oleracea) | Higher baseline amounts of hydroxyglucobrassicin were found in a resistant cultivar compared to a susceptible one. | nih.gov |

| Myzus persicae (Green peach aphid) | Cabbage (Brassica oleracea) | A cabbage cultivar with high aphid numbers was characterized by high levels of this compound in its phloem. | wur.nl |

| Plutella xylostella (Diamondback moth) | Cabbage (Brassica oleracea) | Identified as a potential attractant for larvae; its presence was associated with susceptible cabbage genotypes. | frontiersin.org |

| Pieris brassicae (Large white butterfly) | Black Mustard (Brassica nigra) | Levels of this compound in leaves were lower in response to caterpillar feeding. | ebi.ac.uk |

Table 2: Concentration of this compound in Tissues of Various Brassicaceae Species

| Plant Species | Cultivar(s) | Plant Tissue | Concentration (µmol/g dry weight) | Reference(s) |

| Broccoli (Brassica oleracea var. italica) | Marathon, Legacy, etc. (33 total) | Seeds | 0.09 - 11.2 | acs.org |

| Cabbage (Brassica oleracea var. capitata) | Various (4 total) | Seeds | 0.2 - 2.8 | acs.org |

| Cauliflower (Brassica oleracea var. botrytis) | Various (4 total) | Seeds | 0.1 - 0.4 | acs.org |

| Brussels Sprouts (Brassica oleracea var. gemmifera) | Various (4 total) | Seeds | 0.2 - 0.5 | acs.org |

| Kale (Brassica oleracea var. acephala) | Various (4 total) | Seeds | 0.1 - 0.3 | acs.org |

| Radish (Raphanus sativus) | Various (4 total) | Seeds | 0.1 - 0.4 | acs.org |

| Broccoli (Brassica oleracea var. italica) | N/A | Seedlings (leaves) | ~0.02 - 0.05 | aloki.hu |

Advanced Methodologies for 4 Hydroxyglucobrassicin Research

Chromatographic Techniques for Separation and Profiling

Chromatographic methods are fundamental to the analysis of 4-hydroxyglucobrassicin (B1195005), enabling its separation from complex plant matrices.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glucosinolates, including this compound. nih.govwikipedia.orgadvancechemjournal.comshimadzu.com It is a widely used separation technique that allows for the identification and quantification of individual components within a mixture. wikipedia.orgadvancechemjournal.com The process involves injecting a liquid sample into a mobile phase, which is then forced through a column packed with a stationary phase. wikipedia.orgadvancechemjournal.comshimadzu.com The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.orgshimadzu.com

Typically, for glucosinolate analysis, a reversed-phase C18 column is employed. nih.govniscpr.res.in Due to the anionic nature of glucosinolates, they are often converted to their desulfated counterparts using a sulfatase treatment prior to HPLC analysis to improve separation. nih.govniscpr.res.in Detection is commonly achieved using an ultraviolet (UV) or photodiode array (PDA) detector, typically at a wavelength of 229 nm. nih.govniscpr.res.in The quantification of this compound is then performed by comparing its peak area and retention time to that of a known standard, such as sinigrin, and applying established response factors. nih.gov

A study focusing on canola seeds developed a rapid HPLC method for determining individual glucosinolates, including this compound. nih.gov While the method showed good reproducibility for aliphatic glucosinolates, the coefficient of variation for this compound was higher (13.9%) due to its inherent instability. nih.gov This highlights a key challenge in the analysis of this particular compound. Another study identified this compound as peak 6 in the HPLC profiles of seed glucosinolates in Brassica rapa and Brassica oleracea. researchgate.net

| Parameter | Typical Value/Condition | Source |

| Column Type | Reversed-phase C18 | nih.govniscpr.res.in |

| Detection Wavelength | 229 nm | nih.govniscpr.res.in |

| Pre-analysis Treatment | Desulfation with sulfatase | nih.govniscpr.res.in |

| Quantification | Comparison with standards (e.g., sinigrin) and response factors | nih.gov |

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric methods are indispensable for confirming the chemical structure of this compound and for its sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intact Glucosinolates

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a superior technique for the analysis of intact glucosinolates, including this compound, offering enhanced sensitivity and selectivity compared to HPLC with UV detection. nih.govmdpi.comfrontiersin.org This method allows for the direct analysis of glucosinolates without the need for the time-consuming desulfation step. nih.govacs.org

In LC-MS/MS, the separation of compounds is achieved via liquid chromatography, and detection is performed by a tandem mass spectrometer. mdpi.com For glucosinolate analysis, negative ion electrospray ionization (ESI) is commonly used. nih.govmdpi.com A key feature of this technique is the ability to perform Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. mdpi.com For glucosinolates, the deprotonated molecule [M-H]⁻ is often selected as the precursor ion, which then fragments to produce a characteristic product ion at m/z 97, corresponding to [HSO₄]⁻. mdpi.comnih.gov This highly specific transition allows for accurate quantification even in complex matrices. mdpi.com

A study developing a method for intact glucosinolate analysis in bee pollen included this compound as one of the twelve targeted compounds. nih.gov The method utilized LC-MS/MS with ESI and achieved low limits of detection and quantification. nih.gov Another study on Arabidopsis roots also developed an LC-MS/MS method for quantifying intact glucosinolates, including this compound. nih.govau.dkmdpi.comnih.gov However, this study noted that the recovery and accuracy for this compound were not optimal, suggesting that corrections to quantification results might be necessary. nih.govau.dkmdpi.comnih.gov

| Parameter | Technique | Advantage | Source |

| Analysis of Intact Glucosinolates | LC-MS/MS | High sensitivity and selectivity, no desulfation required | nih.govmdpi.comfrontiersin.org |

| Ionization Mode | Negative Ion Electrospray (ESI) | Suitable for anionic glucosinolates | nih.govmdpi.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | High specificity and accuracy | mdpi.com |

| Characteristic Fragment Ion | m/z 97 ([HSO₄]⁻) | Common fragment for most glucosinolates | mdpi.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules, including glucosinolates like this compound. researchgate.netmdpi.comwikipedia.orgebsco.comsigmaaldrich.com It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure determination. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to piece together the complete molecular structure. nih.govresearchgate.net

The ¹H and ¹³C NMR spectra of glucosinolates exhibit characteristic signals for the β-D-glucopyrano unit, the O-sulfated (Z)-thiohydroximate moiety, and the specific side chain. researchgate.net For this compound, the signals corresponding to the indole (B1671886) ring system with a hydroxyl group at the 4-position would be key identifying features.

One study reported the isolation of the desulfo-derivative of this compound from Arabidopsis thaliana and its identification was confirmed by comparing its ¹H NMR spectrum with that of a known standard from Brassica napus. researchgate.net Another comprehensive study established a collection of ¹H, ¹³C, and ¹⁵N NMR data for 31 different glucosinolates and their desulfo-derivatives, providing a valuable resource for the identification of these compounds. nih.gov While NMR is the gold standard for structural confirmation, it is generally less sensitive than mass spectrometry and requires a larger amount of pure sample.

| Technique | Application | Information Obtained | Source |

| NMR Spectroscopy | Structural Elucidation and Confirmation | Connectivity of atoms, chemical environment of nuclei | researchgate.netmdpi.com |

Molecular Biology Techniques for Gene Expression and Functional Analysis

Understanding the biosynthesis of this compound requires the use of molecular biology techniques to study the genes and enzymes involved in its metabolic pathway.

The biosynthesis of glucosinolates is a complex process involving a number of genes encoding enzymes and regulatory proteins. frontiersin.orgmdpi.com Techniques such as quantitative real-time PCR (qRT-PCR) and transcriptome analysis (e.g., RNA-seq) are used to investigate the expression levels of these genes in different plant tissues and under various conditions. frontiersin.orgmdpi.com

Studies have shown that the expression of genes involved in the glucosinolate biosynthetic pathway can be influenced by factors such as plant variety, tissue type, and exposure to stress. frontiersin.orgmdpi.com For example, a comparative transcriptome analysis of two Brassica napus cultivars with high and low glucosinolate content revealed differential expression of genes in the glucosinolate pathway. frontiersin.orgbohrium.com Another study on Chinese kale found that the expression levels of aliphatic glucosinolate biosynthesis genes were significantly higher in varieties with high glucosinolate content. mdpi.com

In the context of indole glucosinolates, specific transcription factors from the MYB family, such as MYB34, MYB51, and MYB122, have been identified as key regulators of their biosynthesis in Arabidopsis. mdpi.commdpi.com A study on cabbage infected with the fungus Sclerotinia sclerotiorum showed that the expression of glucosinolate biosynthesis genes was induced upon infection, leading to altered levels of individual glucosinolates, including the indolic glucosinolate glucobrassicin (B1234704). nih.gov Furthermore, a study on broccoli florets used chemical genetics to investigate the effect of stress-signaling molecules on the accumulation of glucosinolates, finding that certain inhibitors decreased the content of this compound. nih.gov

These molecular approaches are crucial for elucidating the genetic and regulatory mechanisms that control the production of this compound in plants, which can have implications for crop improvement and understanding plant defense responses.

| Technique | Application | Key Findings | Source |

| qRT-PCR / RNA-seq | Gene expression analysis of glucosinolate biosynthetic pathways | Identification of differentially expressed genes related to glucosinolate content | frontiersin.orgmdpi.combohrium.com |

| Functional Genomics | Identification of regulatory genes (e.g., transcription factors) | MYB transcription factors regulate indole glucosinolate biosynthesis | mdpi.commdpi.com |

| Chemical Genetics | Investigating the role of signaling molecules | Stress-signaling inhibitors can affect this compound levels | nih.gov |

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) is a powerful and widely used technique for measuring the expression levels of specific genes with high sensitivity and accuracy. nih.govthermofisher.com This method allows researchers to quantify the abundance of messenger RNA (mRNA) transcripts of genes involved in the this compound biosynthetic pathway, providing insights into how their expression is regulated under different conditions. nih.govnih.gov The process involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific target sequences using PCR. thermofisher.com The amplification is monitored in real-time using fluorescent dyes or probes. thermofisher.com

In the context of this compound research, qRT-PCR is employed to study the expression of key biosynthetic genes. For example, studies have used qRT-PCR to analyze the transcript levels of genes encoding enzymes like cytochrome P450s (e.g., CYP79B2, CYP81F2) and sulfotransferases, which are critical for the formation of indole glucosinolates. researchgate.netresearchgate.net By comparing the expression of these genes in different tissues, at different developmental stages, or in response to environmental stimuli, scientists can identify regulatory hotspots in the pathway. nih.govsemanticscholar.org For instance, qRT-PCR has been used to validate transcriptome data and to examine how factors like phytohormones (e.g., methyl jasmonate) or light conditions influence the expression of glucosinolate biosynthesis genes. researchgate.netresearchgate.net The relative expression levels are often calculated using the 2-ΔΔCt method, with housekeeping genes used as internal controls for normalization. nih.govmdpi.com

Table 1: Example of Genes Analyzed by qRT-PCR in Glucosinolate Research

| Gene Category | Example Genes | Function in Glucosinolate Biosynthesis | Reference |

|---|---|---|---|

| Aliphatic Transcription Factors | MYB28 | Regulator of methionine-derived glucosinolate biosynthesis | researchgate.net |

| Indolic Transcription Factors | MYB51, MYB34 | Regulators of indole glucosinolate biosynthesis | researchgate.netresearchgate.net |

| Core Biosynthetic Enzymes | CYP79B2, CYP83A1 | Involved in the initial steps of glucosinolate core structure formation | mpg.denih.gov |

| Side Chain Modification Enzymes | MAM1 (Methylthioalkylmalate synthase 1) | Controls side chain elongation of aliphatic glucosinolates | canada.caplos.org |

| Secondary Modification Enzymes | CYP81F2, SOT17, SOT18 | Involved in the final modification steps, including hydroxylation | researchgate.netresearchgate.net |

Gene Silencing and Overexpression Strategies in Model Plants

To functionally characterize the genes involved in this compound biosynthesis, researchers utilize gene silencing and overexpression techniques in model plants like Arabidopsis thaliana and Brassica species. These approaches allow for the investigation of a gene's role by either reducing its expression (silencing) or increasing it (overexpression) and observing the resulting changes in the plant's glucosinolate profile.

Gene Silencing: Techniques like RNA interference (RNAi) are used to specifically down-regulate the expression of target genes. canada.cabac-lac.gc.ca By creating RNAi constructs that target genes suspected to be involved in the this compound pathway, scientists can create transgenic plants with reduced levels of the corresponding enzyme. mpg.debac-lac.gc.ca Analysis of the glucosinolate content in these silenced lines can reveal the function of the gene. For example, silencing of MAM genes has been shown to alter the profile of aliphatic glucosinolates. canada.caresearchgate.net More recently, CRISPR/Cas9 technology has emerged as a powerful tool for creating precise gene knockouts. wiley.comslu.seresearchgate.net This has been used to target transcription factors like MYB28 to reduce glucosinolate content. slu.sebiorxiv.org

Overexpression: Conversely, overexpressing a candidate gene can lead to an accumulation of the product of the enzymatic reaction it catalyzes. plos.org This is achieved by inserting the gene into an expression vector under the control of a strong promoter, which is then introduced into the plant. mpg.de For instance, overexpressing genes encoding glucosinolate transporters (GTR1 and GTR2) has been explored to manipulate glucosinolate levels in different plant tissues. nih.gov Studies have shown that overexpressing biosynthetic genes can lead to increased levels of specific glucosinolates and enhanced resistance to pathogens. plos.org

Table 2: Examples of Gene Manipulation Studies in Glucosinolate Research

| Technique | Target Gene/Family | Model Plant | Key Finding | Reference |

|---|---|---|---|---|

| RNAi | HAG1/MYB28 | Arabidopsis thaliana | Significant decrease in transcript levels of aliphatic glucosinolate biosynthetic genes. | mpg.de |

| RNAi | MAM genes | Brassica napus | Reduction in C4 and C5 side chain aliphatic glucosinolates and induction of C3 glucosinolates. | canada.ca |

| Overexpression | BnMAM1, BnCYP83A1, BnUGT74B1 | Brassica napus | Enhanced foliar glucosinolate levels and increased resistance to pathogens. | plos.org |

| CRISPR/Cas9 | MYB28 | Brassica napus | Targeted mutagenesis to reduce aliphatic glucosinolate content. | slu.se |

| CRISPR/Cas9 | GTR1 and GTR2 homologues | Brassica juncea | Simultaneous editing led to low seed and high leaf glucosinolate content. | nih.gov |

Metabolomics and Proteomics Platforms for Systems-Level Analysis

To gain a comprehensive understanding of the biosynthesis of this compound and its regulation, researchers are increasingly turning to systems-level approaches like metabolomics and proteomics. These platforms allow for the simultaneous analysis of a large number of metabolites and proteins, respectively, providing a holistic view of the cellular processes involved.

Untargeted Metabolomics for Pathway Discovery

Untargeted metabolomics aims to capture and analyze as many metabolites as possible in a biological sample without pre-selecting specific compounds. creative-proteomics.com This approach is particularly valuable for discovering novel metabolites and identifying unexpected changes in metabolic pathways. creative-proteomics.comembopress.org Using techniques like high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC), researchers can generate complex metabolic profiles. nih.govacs.orgspringernature.com

In the study of this compound, untargeted metabolomics can reveal the presence of previously unknown intermediates or related compounds in the biosynthetic pathway. embopress.orgnih.gov By comparing the metabolomes of different plant varieties, mutants, or plants grown under different conditions, scientists can identify metabolites that are correlated with the production of this compound. acs.orgmdpi.comresearchgate.net For example, an untargeted approach in various Brassicaceae vegetables led to the detection and identification of 32 different glucosinolates, providing a comprehensive metabolic profile. nih.gov This type of analysis can uncover new branches of the pathway or identify biomarkers for specific traits. creative-proteomics.comnih.gov

Proteomic Analysis of Biosynthetic Enzymes and Regulatory Proteins

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.govnih.gov In the context of this compound research, proteomics can identify and quantify the enzymes directly involved in its biosynthesis, as well as the regulatory proteins that control the expression of the biosynthetic genes. frontiersin.orgbiorxiv.orgbiorxiv.org

Quantitative proteomics techniques, such as those based on mass spectrometry, can be used to compare the proteomes of plants with different glucosinolate profiles. frontiersin.orgresearchgate.netoup.com For instance, a study comparing glucosinolate mutants in Arabidopsis identified changes in the abundance of membrane proteins, including cytochrome P450 enzymes potentially involved in indole glucosinolate production. frontiersin.org By correlating protein abundance with transcript levels and metabolite concentrations, researchers can gain a deeper understanding of how the pathway is regulated at both the transcriptional and post-transcriptional levels. biorxiv.orgbiorxiv.org This approach can also help to identify previously unknown proteins that play a role in the biosynthesis or transport of this compound and other glucosinolates. researchgate.netfrontiersin.orgplos.org

Genetic and Metabolic Engineering of 4 Hydroxyglucobrassicin Pathways

Strategies for Enhancing 4-Hydroxyglucobrassicin (B1195005) Production in Plants

Several strategies have proven effective in increasing the concentration of this compound in plants, ranging from the introduction of key biosynthetic genes to the application of external stimuli.

Overexpression of Biosynthetic Genes A primary strategy involves the overexpression of genes encoding enzymes in the indole (B1671886) glucosinolate pathway. Research in Chinese cabbage has shown that the accumulation of this compound is significantly influenced by the levels of its precursor, glucobrassicin (B1234704). nih.gov The coordinated overexpression of Arabidopsis genes CYP79B2 and/or CYP79B3 (which convert tryptophan to indole-3-acetaldoxime) along with CYP83B1 (which converts indole-3-acetaldoxime to a reactive intermediate) successfully channeled the metabolic flux towards indole glucosinolate biosynthesis. nih.gov This strategy resulted in transgenic plants with elevated levels of glucobrassicin, which in turn led to higher concentrations of its hydroxylated derivative, this compound. nih.gov One transgenic line that produced an eight-fold increase in glucobrassicin also accumulated at least 2.5 times more this compound, suggesting that a large precursor pool is crucial for driving the secondary modification pathway. nih.gov

In a different approach, the overexpression of the Arabidopsis gene CYP79F1, primarily involved in aliphatic glucosinolate synthesis, unexpectedly led to increased levels of this compound in some transgenic Chinese cabbage lines. researchgate.netkoreascience.kr

Application of External Stimuli and Nutrients Postharvest treatments and specific cultivation conditions can also significantly boost this compound levels.

Phytohormones and Wounding: In broccoli, the application of postharvest wounding stress combined with phytohormones has been shown to be effective. Treating whole broccoli heads with ethylene (B1197577) (1000 ppm) for 24 hours increased this compound content by approximately 223%. frontiersin.org Similarly, applying ethylene to wounded florets enhanced its concentration by about 117%. frontiersin.org

Nutrient Sources: The availability of nutrients can modulate secondary metabolite production. A study on radish sprouts demonstrated that exposure to sucrose (B13894) resulted in the highest accumulation of total glucosinolates, including a significant increase in this compound. mdpi.com

Table 1: Summary of Strategies to Enhance this compound Production

| Strategy | Method | Plant/Tissue | Observed Effect on this compound | Reference |

|---|---|---|---|---|

| Genetic Engineering | Co-overexpression of Arabidopsis genes CYP79B2/CYP79B3 and CYP83B1 | Chinese Cabbage (Brassica rapa) | Increased accumulation (e.g., >2.5-fold) | nih.gov |

| Genetic Engineering | Overexpression of Arabidopsis gene CYP79F1 | Chinese Cabbage (Brassica rapa) | Increased level in specific transgenic lines | researchgate.netkoreascience.kr |

| Postharvest Treatment | Application of ethylene (1000 ppm) to whole heads for 24h | Broccoli (Brassica oleracea) | ~223% increase | frontiersin.org |

| Postharvest Treatment | Application of ethylene to wounded florets for 24h | Broccoli (Brassica oleracea) | ~117% increase | frontiersin.org |

| Cultivation | Treatment with sucrose | Radish Sprouts (Raphanus sativus) | Significantly higher production compared to control | mdpi.com |

Approaches for Modulating this compound Accumulation

Controlling the accumulation of this compound involves not only enhancement but also the ability to reduce its levels or confine it to specific tissues or times.

Chemical Inhibition of Signaling Pathways The wound-induced accumulation of this compound is regulated by a complex signaling network involving plant hormones. A chemical-genetic approach in broccoli chops revealed that this accumulation could be effectively blocked. mdpi.com The application of inhibitors of jasmonic acid biosynthesis (phenidone), ethylene action (1-methylcyclopropene), or reactive oxygen species biosynthesis (diphenyleneiodonium chloride) significantly decreased the accumulation of this compound, practically preventing its wound-induced synthesis. mdpi.com

Environmental and Developmental Control Accumulation can also be modulated by environmental factors and is often tissue-specific.

Temperature: Exposing plants to different temperature regimes can alter glucosinolate profiles. In broccoli sprouts, applying a heat shock has been shown to affect aliphatic glucosinolates more than indole glucosinolates. nih.gov Conversely, cold temperatures (8°C) led to a decrease in indolic GSLs. nih.gov

Tissue-Specific Accumulation: The distribution of glucosinolates is not uniform throughout the plant. In a study of Brassica napus, this compound was detected exclusively in the seeds, not in the leaves, highlighting strong tissue-specific control over its accumulation. nih.gov Modifying glucosinolate transporters offers a potential future strategy to selectively alter accumulation in specific tissues. wur.nl

Table 2: Summary of Approaches for Modulating this compound Accumulation

| Approach | Method | Plant/Tissue | Observed Effect on this compound | Reference |

|---|---|---|---|---|

| Chemical Inhibition | Application of inhibitors for JA (phenidone), ET (1-MCP), or ROS (DPI) | Broccoli (Brassica oleracea) chops | Significant decrease, impeding wound-induced accumulation | mdpi.com |

| Biostimulant Application | Treatment with trilinolein | Broccoli (Brassica oleracea) | No effect | ishs.org |

| Environmental Control | Low temperature (8°C) treatment | Broccoli Sprouts | Decrease in indolic GSLs | nih.gov |

| Developmental Regulation | Natural accumulation pattern | Oilseed Rape (Brassica napus) | Exclusively detected in seeds, absent in leaves | nih.gov |

Impact of Genetic Perturbations on Downstream Metabolites and Plant Phenotypes

Metabolic Crosstalk and Flux Diversion Engineering the indole glucosinolate pathway has revealed important connections with other metabolic routes, particularly auxin (indole-3-acetic acid, IAA) biosynthesis. Overexpression of CYP79B2 or CYP79B3 alone in Chinese cabbage was detrimental, leading to an overproduction of IAA that prevented the regeneration of whole plants from callus. nih.gov However, the simultaneous overexpression of CYP83B1 successfully diverted the metabolic flux away from IAA and towards the synthesis of indole glucosinolates, allowing for the regeneration of healthy, transgenic plants with higher glucosinolate levels. nih.gov This work demonstrated that while the levels of glucobrassicin and its derivatives (this compound and 4-methoxyglucobrassicin) were increased, the aliphatic glucosinolate content was not affected, indicating a targeted modification. nih.gov

In contrast, the overexpression of CYP79F1 (an aliphatic GSL gene) in Chinese cabbage not only increased this compound in some lines but also caused a decrease in the aliphatic glucosinolates gluconapin (B99918) and glucobrassicanapin (B1235319) in those same lines. researchgate.netkoreascience.kr

Phenotypic Consequences Genetic modifications can lead to visible changes in plant morphology. While transgenic Chinese cabbage lines overexpressing MAM1 or CYP83A1 (aliphatic GSL genes) showed normal phenotypes, all lines overexpressing CYP79F1 displayed altered phenotypes. researchgate.netkoreascience.kr These plants had thicker stems and changes in leaf width and shape compared to wild-type plants. researchgate.net This indicates that perturbations in the glucosinolate pathway can have significant consequences for plant development.

Table 3: Impact of Genetic Perturbations on Metabolites and Phenotypes

| Genetic Perturbation | Plant | Impact on Downstream Metabolites | Impact on Plant Phenotype | Reference |

|---|---|---|---|---|

| Co-overexpression of CYP79B2/B3 + CYP83B1 | Chinese Cabbage | Increased glucobrassicin, this compound, 4-methoxyglucobrassicin (B122029). No change in aliphatic GSLs. | Rescued lethal phenotype of CYP79B2/B3 overexpression alone by diverting flux from IAA biosynthesis. | nih.gov |

| Overexpression of CYP79F1 | Chinese Cabbage | Increased this compound (in some lines). Decreased gluconapin and glucobrassicanapin (in some lines). | Altered phenotype: thicker stems, modified leaf width and shape. | researchgate.netkoreascience.kr |

| Loss-of-function mutation in JAZ genes (jazD mutant) | Arabidopsis | Increased levels of nearly all indolic glucosinolate derivatives. | Slow growth phenotype, strong anti-insect defense. | nih.govoup.com |

Future Research Directions and Unanswered Questions in 4 Hydroxyglucobrassicin Biology

Elucidation of Novel Regulatory Mechanisms in Biosynthesis

The biosynthesis of 4-hydroxyglucobrassicin (B1195005) is a complex process involving multiple enzymatic steps and regulatory networks. While key genes and transcription factors have been identified, a complete picture of its regulation is still emerging.

Wounding and herbivory are known to induce the accumulation of this compound. nih.gov Studies have shown that stress-related hormones like jasmonic acid (JA) and ethylene (B1197577) (ET), as well as reactive oxygen species (ROS), are involved in this wound-induced biosynthesis. nih.govvulcanchem.com For instance, the application of inhibitors for these signaling molecules has been shown to decrease the content of this compound in broccoli. nih.gov Key genes in the indole (B1671886) glucosinolate pathway, such as CYP79B2, which catalyzes the initial step, and sulfotransferases (STs) involved in the final steps, are upregulated upon wounding. nih.gov Transcription factors like MYB34, MYB51, and MYB122 are also known to regulate indole glucosinolate biosynthesis. nih.govmdpi.com

Future research should focus on identifying novel transcription factors and signaling components that fine-tune the expression of biosynthetic genes in response to specific environmental cues. Understanding how different signaling pathways are integrated to control the precise levels of this compound accumulation is a key unanswered question. Furthermore, the role of post-transcriptional and post-translational modifications of biosynthetic enzymes and regulatory proteins in modulating pathway flux warrants investigation.

Comprehensive Understanding of Ecological Network Interactions

This compound and its breakdown products play a crucial role in mediating interactions between plants and other organisms. researchgate.net These interactions form complex ecological networks that are vital for ecosystem stability and function. numberanalytics.com

The "mustard oil bomb" defense system, where glucosinolates are hydrolyzed by myrosinase upon tissue damage, releases bioactive compounds that can deter herbivores and inhibit pathogens. wur.nlfrontiersin.orgadiveter.com For example, higher levels of this compound have been associated with resistance to the black rot pathogen (Xanthomonas campestris pv. campestris) in kale. mdpi.com Conversely, some specialist herbivores have evolved mechanisms to tolerate or even utilize glucosinolates for their own benefit. The feeding preferences of insects like the diamondback moth (Plutella xylostella) can be influenced by the specific glucosinolate profile of a plant, with some studies suggesting this compound may act as an attractant for this pest. frontiersin.org

A comprehensive understanding of these ecological networks requires moving beyond pairwise interactions. Future studies should aim to characterize the broader community-level impacts of this compound. This includes its effects on pollinators, soil microbes, and the natural enemies of herbivores. numberanalytics.comelifesciences.orgwww.gov.uk Investigating how the production of this compound is shaped by and, in turn, influences the entire web of interactions within an ecosystem is a major frontier in chemical ecology. biorxiv.org

Development of Advanced Analytical Tools for In Situ Analysis

Accurate and sensitive quantification of this compound is crucial for understanding its biological functions. However, its inherent instability poses analytical challenges. acs.org

Current methods for glucosinolate analysis, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often require sample extraction and processing, which can lead to the degradation of unstable compounds like this compound. acs.org While methods like anion exchange membrane extraction combined with HPLC have shown improved recovery, there is still a need for techniques that can measure the compound in situ with high spatial and temporal resolution. acs.orgresearchgate.net Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) is an emerging powerful technique for separating and quantifying highly polar compounds like glucosinolates. acs.orgnih.gov

The development of advanced analytical tools, such as mass spectrometry imaging and novel biosensors, will be instrumental in visualizing the precise localization of this compound within plant tissues and even single cells. This will provide unprecedented insights into its transport, storage, and metabolism in real-time. Such technologies will be critical for elucidating the dynamic changes in this compound levels in response to various stimuli and for understanding its role at the cellular and subcellular levels.

Exploration of Evolutionary Divergence in this compound Pathways

The diversity of glucosinolate profiles across different plant species is a result of evolutionary processes, including gene duplication, divergence, and neofunctionalization. While the core biosynthetic pathway for indole glucosinolates is relatively conserved, there is significant variation in the downstream modification pathways that lead to compounds like this compound.

For instance, studies in Arabidopsis halleri have shown divergence in glucosinolate profiles between populations at different elevations, which may correspond to variations in herbivore pressure. mdpi.com While this compound was not detected in the leaves of A. halleri in one study, it has been identified in the fruits of Arabidopsis thaliana and in various Brassica species, suggesting that its production can be species- and tissue-specific. researchgate.netmdpi.commdpi.com The presence or absence of this compound and its relative abundance are key traits that contribute to the unique chemical fingerprint of a plant species or cultivar.

Future research should focus on comparative genomics and transcriptomics across a wider range of Brassicaceae species to trace the evolutionary history of the genes involved in this compound biosynthesis. This will help to uncover the genetic basis for the observed chemical diversity and provide insights into how this pathway has been shaped by natural selection in different ecological contexts. Understanding the evolutionary trajectory of this compound can also inform efforts to breed crops with desirable glucosinolate profiles.

Integration of Omics Data for Predictive Modeling of Accumulation and Function